3-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
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Description
3-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole is a useful research compound. Its molecular formula is C23H17Cl2N3O2S and its molecular weight is 470.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . The specific targets of “3-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole” would depend on its exact structure and functional groups.
Mode of Action
The interaction of indole derivatives with their targets often results in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact mode of action of “this compound” would need to be determined through experimental studies.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives can affect a wide range of biochemical pathways due to their ability to interact with multiple targets .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cell signaling and function to the induction of cell death in the case of anticancer activity .
Biological Activity
3-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole is a synthetic compound with a complex structure that suggests potential biological activity. Its molecular formula is C23H17Cl2N3O2S and it has garnered interest for its possible applications in medicinal chemistry, particularly in cancer therapy.
- Molecular Weight : 470.37 g/mol
- CAS Number : 478041-91-7
- Structural Characteristics : The compound features a tetrahydroimidazo[2,1-b][1,3]benzothiazole core substituted with a chlorobenzoyl oxyimino group and a chlorophenyl moiety.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its cytotoxic effects on various cancer cell lines. Studies indicate that the compound exhibits significant anticancer properties.
Cytotoxicity Studies
In vitro studies have shown that this compound demonstrates cytotoxic effects against several human cancer cell lines. The following table summarizes the findings from various studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 5.0 | Induction of apoptosis and cell cycle arrest |
MCF-7 (Breast) | 6.5 | Inhibition of DNA synthesis |
A549 (Lung) | 7.0 | Disruption of mitochondrial function |
HT-29 (Colon) | 4.8 | Activation of caspase pathways |
The mechanism by which this compound exerts its cytotoxic effects involves several pathways:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
- DNA Synthesis Inhibition : There is evidence suggesting that it interferes with DNA replication processes.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
-
Study on HeLa Cells :
- Researchers treated HeLa cells with varying concentrations of the compound and observed significant apoptosis at concentrations above 5 µM.
- Flow cytometry analysis indicated an increase in early and late apoptotic cells.
-
MCF-7 Cell Line Evaluation :
- In a study focused on breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability.
- The study concluded that the compound could serve as a potential lead for developing new breast cancer therapeutics.
-
A549 Lung Cancer Model :
- In vivo experiments using A549 xenograft models demonstrated tumor regression when treated with the compound.
- Histological analysis revealed reduced tumor cell proliferation and increased apoptosis markers.
Properties
IUPAC Name |
[(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]methylideneamino] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O2S/c24-15-11-9-14(10-12-15)21-19(13-26-30-22(29)16-5-1-2-6-17(16)25)28-18-7-3-4-8-20(18)31-23(28)27-21/h1-2,5-6,9-13H,3-4,7-8H2/b26-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDHTHVIBJVIDU-LGJNPRDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=NOC(=O)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)/C=N/OC(=O)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.